
methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate, also known as MMHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMHC is a hydrazine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate involves its interaction with DNA and inhibition of topoisomerase II, which is an enzyme involved in DNA replication and repair. This compound binds to the DNA and prevents topoisomerase II from carrying out its function, leading to DNA damage and cell death. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may be due to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to scavenge reactive oxygen species, which are known to cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
For methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate research include further studies on its potential applications in medicinal chemistry, agriculture, and material science. In medicinal chemistry, future studies may focus on optimizing the structure of this compound to improve its anti-tumor and anti-inflammatory properties. In agriculture, future studies may focus on developing this compound derivatives with improved herbicidal activity and selectivity. In material science, future studies may focus on using this compound in the synthesis of new metal-organic frameworks with unique properties.
Méthodes De Synthèse
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate can be synthesized through various methods, including the reaction of 3-methoxybenzoyl hydrazine with methyl chloroformate in the presence of a base. Another method involves the reaction of 3-methoxybenzoyl hydrazine with methyl isocyanate in the presence of a catalyst. These methods have been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-tumor activity through its interaction with DNA and inhibition of topoisomerase II. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In material science, this compound has been shown to have potential applications in the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
methyl N-[(3-methoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-5-3-4-7(6-8)9(13)11-12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDKHHPHNJHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

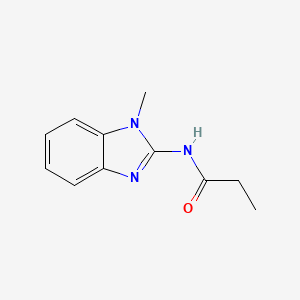
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
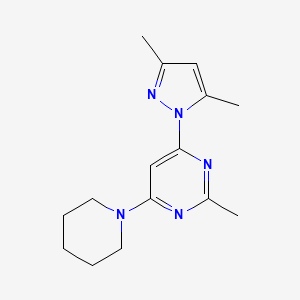
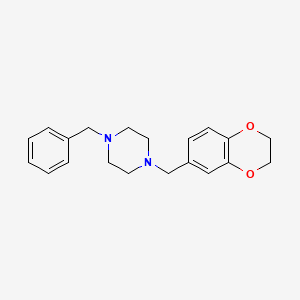
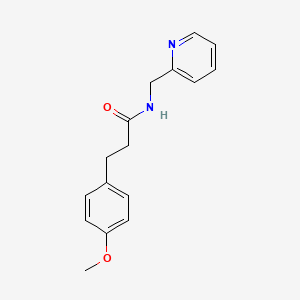
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)

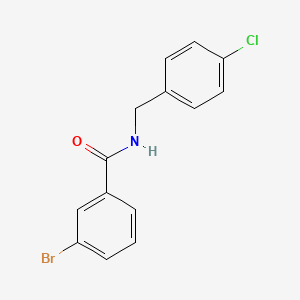
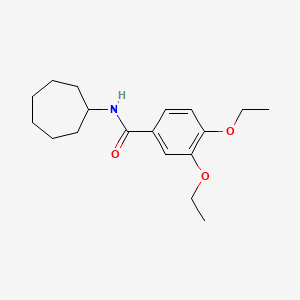
![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)
![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
